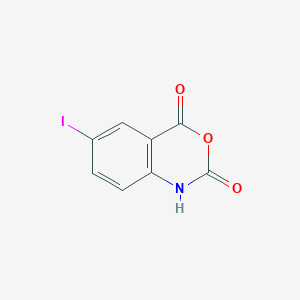

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

Descripción general

Descripción

Synthesis Analysis

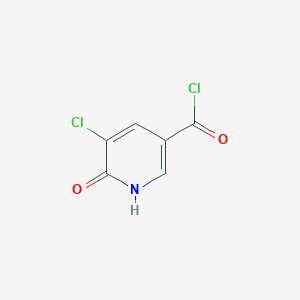

Synthesis strategies for benzoxazine derivatives, including those related to 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, often involve reactions of halogenated compounds, showcasing methodologies that afford these compounds in good yields. These processes can include iodination reactions and the use of specific reagents to introduce or modify the iodine moiety on the benzoxazine ring, underlining the importance of reaction conditions such as solvent choice and temperature for optimal yields and product purity (Hai, 2007).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been characterized through various spectroscopic techniques, including NMR, MS, and IR spectroscopy, along with elemental analysis and X-ray diffraction experiments. These studies reveal detailed information about the molecular geometry, crystal packing, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (L. Hwang et al., 2017).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including interactions with nitrogen nucleophiles, leading to the formation of annelated quinazolinone derivatives among other systems. These reactions are facilitated by the compound's reactive sites, allowing for the synthesis of pharmacologically relevant molecules (A. Eissa et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis of Quinolines and Benzazepines : 2H-3,1-Benzoxazine-2,4(1H)-dione and its N-methyl analogue react with alkylidenephosphoranes to synthesize substituted quinolines and benzazepines, as well as indanone and furan derivatives. This study outlines reaction mechanisms to explain the formation of the products obtained (Kamel & Abdou, 2007).

Thermal Decomposition and Polymerization : A new compound was prepared by reaction of phosgene with 2, 5-diaminoterephthalic acid. The thermal decomposition of 2H,3,1-benzoxazine-2,4,(1H)-dione was studied as a model reaction, indicating potential for creating highly condensed cross-linked polymers with high thermal stability (Loughran, 1970).

Synthesis of Pyrazolo[5,1-b]quinazolin-9-ones : The study described the reactions of 2H-3,1-benzoxazine-2,4-(1H)dione (isatoic anhydride) with anions of 1,4-dihydro-5H-pyrazol-5-ones. This method facilitated the preparation of a series of substituted pyrazolo[5,1-b]quinazolin-9-ones, indicating potential pharmacological applications (Sircar, Capiris, & Kesten, 1981).

Antimycobacterial Properties : Research on 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-diones and related derivatives has shown promising results against potentially pathogenic strains of Mycobacterium. The study explores the structural variations influencing antimycobacterial activity (Waisser et al., 2003).

Synthesis and Characterization of Polyamides : Research into the ring-scission polymerization of 6,6'-bis[3, 1-benzoxazin-2,4-dione] explores how various catalysts under different conditions can yield polyanthranilides. This indicates potential applications in the creation of specialty polymers with unique properties (Thar, 1982).

Antifungal Activities : A study on novel 6-iodoquinazolin-4(3H)-one derivatives, prepared starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one, showed promising fungicidal activities, indicating potential use in agriculture or medicine (El-Hashash et al., 2015).

Propiedades

IUPAC Name |

6-iodo-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQFCSRQZPCIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303860 | |

| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116027-10-2 | |

| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

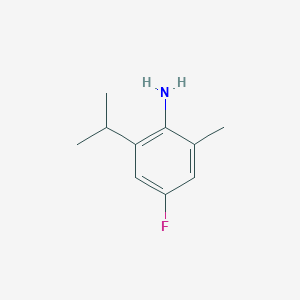

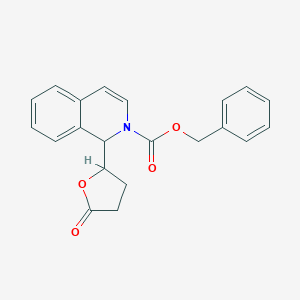

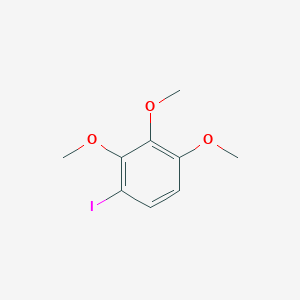

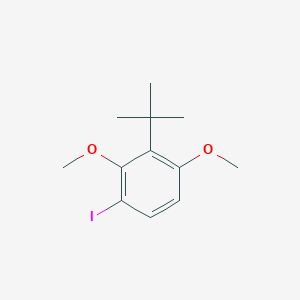

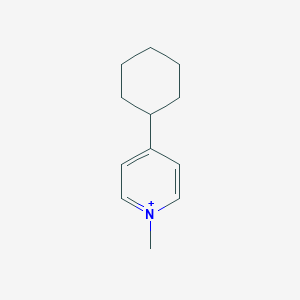

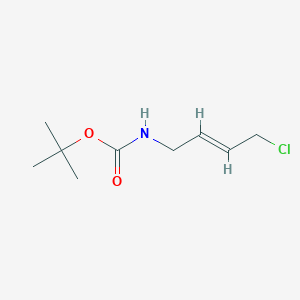

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

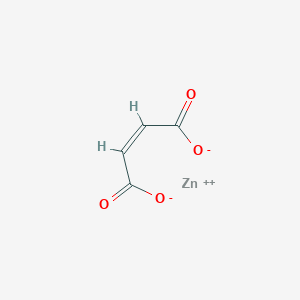

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)